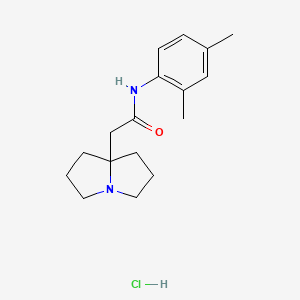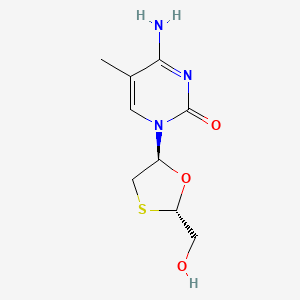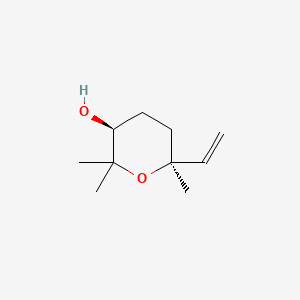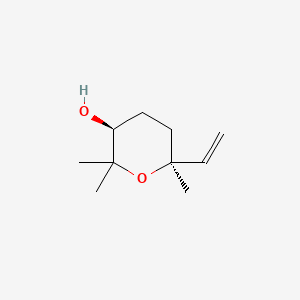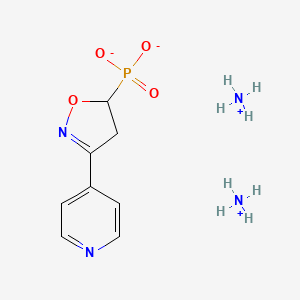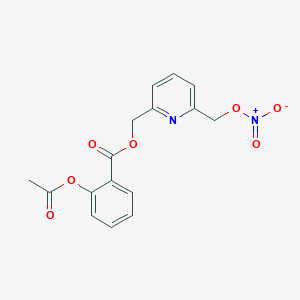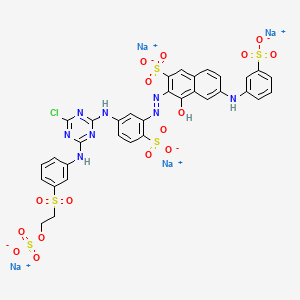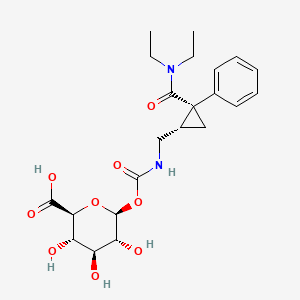
N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide is a complex organic compound that features multiple functional groups, including sulfonyl, hydroxyamino, and oxoacetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic routes may include:
Formation of the sulfonyl group: This can be achieved by reacting a suitable aromatic compound with sulfonyl chloride under basic conditions.
Introduction of the hydroxyamino group: This step may involve the reduction of a nitro group to an amino group, followed by hydroxylation.
Attachment of the oxoacetyl group: This can be done through acylation reactions using oxoacetyl chloride or similar reagents.
Final assembly: The intermediate compounds are then coupled together under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
化学反応の分析
Types of Reactions
N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the oxoacetyl group may produce hydroxyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique functional groups may interact with biological molecules, making it useful in biochemical studies.
Medicine: It may exhibit pharmacological properties that could be explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds may include other sulfonyl-containing amides and derivatives with hydroxyamino and oxoacetyl groups. Examples include:
- N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide analogs with different alkyl groups.
- Compounds with variations in the position of functional groups on the aromatic ring.
Uniqueness
The uniqueness of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
81717-31-9 |
|---|---|
分子式 |
C14H18N4O7S |
分子量 |
386.38 g/mol |
IUPAC名 |
N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C14H18N4O7S/c1-8(2)7-15-11(19)14(22)18-26(24,25)10-5-3-9(4-6-10)16-12(20)13(21)17-23/h3-6,8,23H,7H2,1-2H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
InChIキー |
BBJNKITZVYIPHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


